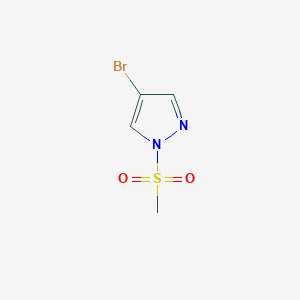

4-溴-1-(甲磺酰基)-1H-吡唑

描述

The compound 4-Bromo-1-(methylsulfonyl)-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of pyrano[4,3-b]pyran derivatives is catalyzed by 4-(Succinimido)-1-butane sulfonic acid under solvent-free conditions, which suggests that similar sulfonic acid derivatives could potentially be used in the synthesis of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole . Additionally, the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole followed by quenching with electrophiles is a method that could be adapted for the synthesis of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole, as it allows for regioselective functionalization of the pyrazole ring .

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), can provide detailed insights into the molecular structure of pyrazole derivatives. These calculations can predict vibrational frequencies, molecular electrostatic potential, and other properties that are crucial for understanding the reactivity and stability of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the replacement of functional groups such as the phenylsulfonyl group . Additionally, the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles involves critical steps such as allenic sulfonamide formation and 1,3-sulfonyl shift, which could be relevant for the chemical reactions of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the presence of a sulfonyl group can affect the molecule's polarity, solubility, and potential biological activity. The alkylation of pyrazole derivatives can lead to the formation of sulfides and sulfones, which can further be hydrolyzed into corresponding acids, indicating the versatility of these compounds in chemical transformations . The selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles also highlights the influence of the sulfonyl group on the reactivity and selectivity of these molecules .

科学研究应用

磺酰胺类抑制剂和吡唑衍生物

磺酰胺类化合物作为治疗剂

磺酰胺类化合物包括吡唑衍生物,它们以其广泛的治疗潜力而闻名,包括用作抗菌剂、抗病毒剂(尤其是 HIV 蛋白酶抑制剂)、抗癌剂和阿尔茨海默病的治疗剂。它们在医学上的广泛应用凸显了它们作为一类化合物的重要性,可为各种疾病带来有价值的药物和候选药物 (Gulcin & Taslimi, 2018).

合成方法和药用意义

甲基取代吡唑的合成和药用应用

甲基取代吡唑是吡唑衍生物的一个亚类,以其强大的药用特性而著称。本综述重点介绍了合成甲基取代吡唑的方法及其重要的药用价值,表明它们在产生具有高疗效和降低微生物耐药性的新先导化合物中的作用 (Sharma et al., 2021).

多组分合成生物活性吡唑衍生物

含吡唑部分的生物活性分子

本综述总结了多组分反应 (MCR) 在合成吡唑衍生物方面的进展,展示了它们对各种疾病的生物活性。这种方法强调了治疗潜力以及开发更多含有吡唑部分的生物活性分子和上市药物的研究 (Becerra et al., 2022).

吡唑杂环在药物化学中的应用

吡唑在生物活性化合物中的作用

吡唑衍生物以其广泛的生物活性而闻名,包括抗癌、镇痛、抗炎和抗菌作用。吡唑衍生物的合成和应用遍及药物化学领域,突出了它们作为药效团和有机合成中的合成子的重要性 (Dar & Shamsuzzaman, 2015).

吡唑支架在药物设计中

抗炎和抗病毒特性

吡唑支架在设计抗病毒和抗炎治疗剂方面非常有效,展示了它们在生物医学领域的用途广泛。它们广泛的潜在应用凸显了科学家们对探索吡唑衍生物的化学和药理学特征的兴趣 (Karati et al., 2022).

作用机制

Target of Action

It’s known that bromine can be introduced by bromination with br2/febr3 . The compound might be used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the sm coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s known that the sm coupling reaction results in the formation of a new carbon–carbon bond .

Action Environment

It’s known that the success of sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

The future directions for the research and application of “4-Bromo-1-(methylsulfonyl)-1H-pyrazole” could include the development of new materials based on this compound and its derivatives for various applications, such as sensing and energy storage. Collaboration between researchers from different fields could also help to explore the diverse applications and implications of this compound and its derivatives .

属性

IUPAC Name |

4-bromo-1-methylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDMLSIJQHXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-](/img/structure/B3033157.png)

![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)

![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)